2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide is a complex organic compound that features a benzimidazole core, a diazepane ring, and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The diazepane ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(4-(1H-benzo[d]imidazol-2-yl-phenyl))piperazine: Another benzimidazole derivative with a piperazine ring.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: A compound with a similar benzimidazole core but different substituents.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide is unique due to its combination of a benzimidazole core, a diazepane ring, and a cyclopropane moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c30-23(16-29-17-25-21-4-1-2-5-22(21)29)26-19-8-10-20(11-9-19)27-12-3-13-28(15-14-27)24(31)18-6-7-18/h1-2,4-5,8-11,17-18H,3,6-7,12-16H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUOLFRGKHASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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